molecular formula C6H11ClO2 B114682 (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane CAS No. 57044-24-3

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

Cat. No. B114682
CAS RN: 57044-24-3
M. Wt: 150.6 g/mol
InChI Key: BNPOTXLWPZOESZ-YFKPBYRVSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods can be used to determine or predict molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction, as well as the mechanism by which it occurs.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It could also involve computational predictions.


Scientific Research Applications

1. Conformational Analysis

  • The conformation of compounds with the —OCHRO— group, including 1,3-dioxolanes like (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, has been studied using infrared spectroscopy. These studies help in understanding the specific effects of oxygen lone pairs on the CH vibrator in these compounds (Saur et al., 1976).

2. Chiroptical Properties in Photoluminescence

  • 2,2-Dimethyl-1,3-dioxolane derivatives exhibit cryptochirality, which has been studied using circularly polarised luminescence, particularly important in understanding photophysical properties (Amako et al., 2015).

3. Synthesis Applications

  • 1,3-Dioxolanes, including derivatives of 2,2-Dimethyl-1,3-Dioxolane, have been synthesized using various catalysts, highlighting their versatility in chemical synthesis (Adams et al., 1999).

4. Spectroscopic and Acoustic Studies

  • Spectroscopic and ultrasonic absorption studies on 1,3-dioxolan-2-ones, including chloromethyl derivatives, provide insights into their molecular structure and behavior (Pethrick et al., 1969).

5. Involvement in Complex Formation

  • 2,2-Dimethyl-1,3-dioxolane derivatives have been utilized in the formation of complexes with metals like CoII and RhI, demonstrating their potential in coordination chemistry (Nindakova et al., 2005).

6. Stereochemical Studies

  • Studies on stereochemical aspects of 1,3-dioxolane oxides, including 2,2-dimethyl derivatives, offer valuable insights for asymmetric synthesis and stereochemistry (Jones et al., 1984).

7. Catalytic Applications

  • The use of 2,2-dimethyl-1,3-dioxolane derivatives in catalytic processes, such as enantioselective chlorination and bromination, highlights their importance in catalysis (Hintermann & Togni, 2000).

8. Applications in Polymer Chemistry

  • 1,3-Dioxolanes, including methyl-substituted derivatives, have been explored for their polymerizability, which is crucial for understanding polymer chemistry (Okada et al., 1975).

9. Use in Transmission Oils

  • Derivatives of 2,2-dimethyl-4-chloromethyl-1,3-dioxolane have been studied as additives to transmission oils, showing their practical applications in industrial chemistry (Novotorzhina et al., 2022).

Safety And Hazards

This would involve understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This could involve speculation or educated predictions about new applications for the compound, new methods for its synthesis, or other future research directions.


properties

IUPAC Name

(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOTXLWPZOESZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

CAS RN

57044-24-3
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.79 g) was added to a mixture of 3-chloro-1,2-propanediol (104.49 g, 0.945 mol) and acetone (1500 ml) and the resulting mixture was stirred for 12 hours at 25° C. After completion of the reaction, acetone was removed in vacuo and the crude product was distilled to give 128.01 g of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (yield 89%, b.p. 45° C. at 5 mmHg).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
104.49 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Bhavani, KC Babu, E Naresh, P Sridhar… - 2011 - nopr.niscpr.res.in
A new and effective method for the preparation of optically active (S)-3-amino-1,2-propanediol 1 has been established starting from (R)-epichlorohydrin 2. The synthetic approach …
Number of citations: 2 nopr.niscpr.res.in
KC Babu, R Vysabhattar, KSV Srinivas, S Nigam… - Tetrahedron …, 2010 - Elsevier
We report an asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid via stereoselective addition of phenylmagnesium bromide (PhMgBr) to an N-sulfinimine …
Number of citations: 14 www.sciencedirect.com
YD Wang, XQ Bao, S Xu, WW Yu, SN Cao… - Journal of Medicinal …, 2016 - ACS Publications
Numerous drug treatments are available for Parkinson’s disease (PD), an age-related neurodegenerative disease, but most cause serious side effects. Therefore, novel therapeutic …
Number of citations: 23 pubs.acs.org
R Datrika, SR Kallam, V Gajare, S Khobare… - …, 2017 - Wiley Online Library
The total synthesis of (+)‐Patulolide‐C is accomplished by using enantiopure R‐(+)‐γ‐valerolactone & R‐(+)‐epichlorohydrin as chiral synthons. The strategy adopted for the synthesis …
JL Dong, LSH Yu, JW Xie - ACS omega, 2018 - ACS Publications
An important and surprising finding that the acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid, …
Number of citations: 71 pubs.acs.org
H Lu, W Tu, H Fei, G Xu, Q Hu, L Zhang, B Lin… - Bioorganic & Medicinal …, 2014 - Elsevier
The MAPK pathway is identified as one of the most important pathways involved in cell proliferation and differentiation. A key kinase in the pathway, the Mitogen-activated protein kinase …
Number of citations: 6 www.sciencedirect.com
GS Singh, K Mollet, M D'hooghe… - Chemical Reviews, 2013 - ACS Publications
Epihalohydrins [2-(halomethyl) oxiranes, 1, 2-epoxy-3-halopropanes](Figure 1) are well-known versatile synthons and important reagents in the realm of organic synthesis. …
Number of citations: 97 pubs.acs.org
TT Nguyen - 2018 - search.proquest.com
PRACTICAL AND STEREOSELECTIVE SYNTHESIS OF ALKENES THROUGH CATALYTIC CROSS-METATHESIS Page 1 PRACTICAL AND STEREOSELECTIVE SYNTHESIS OF …
Number of citations: 3 search.proquest.com
EHH Ph - Tetrahedron: Asymmetry, 2010
Number of citations: 0

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